molecular formula C12H17NO5S B1439773 N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine CAS No. 870300-76-8

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

Cat. No. B1439773
CAS RN: 870300-76-8
M. Wt: 287.33 g/mol
InChI Key: DMLPXBUBDIDOGJ-UHFFFAOYSA-N
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Description

“N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine” is a chemical compound that is part of the family of Boc-protected amines . The Boc group, or tert-butyloxycarbonyl group, is a protective group often used in organic synthesis, particularly in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines, such as “N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Hydroxyamination of Aryl C-H Bonds

A novel hydroxyamination of aryl C-H bonds using N-Boc-hydroxyamine through a synergistic combination of rhodium and copper catalysis has been developed. This method offers a mild and sustainable protocol for the direct formation of benzo[c]isoxazol-3(1H)-ones, demonstrating the compound's role in facilitating novel catalytic systems for organic synthesis (Wei Yang et al., 2014).

N-(Boc) Nitrone Equivalents

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. Prepared from aldehydes and tert-butyl N-hydroxycarbamate, these compounds serve as precursors for N-(Boc)hydroxylamines, showcasing their utility as versatile building blocks in organic synthesis for constructing complex molecular architectures (Xavier Guinchard et al., 2005).

Electrophilic Amination

The electrophilic amination methodology using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been applied to amino acids and their derivatives. This process results in the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, underlining the chemical's role in introducing Boc-protected amino functionalities to various substrates for further synthetic applications (T. Baburaj & S. Thambidurai, 2012).

Antimycobacterial Activities

Research into the synthesis of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide has explored their potential in antimycobacterial activities. This study highlights the importance of the Boc group in influencing the biological activity of synthesized compounds, offering insights into the design of new antimicrobial agents (M. Moreth et al., 2014).

Mechanism of Action

The Boc group acts as a protective group for amines during chemical reactions . It prevents the amine group from reacting, allowing other parts of the molecule to react first . The Boc group can be removed later under acidic conditions .

Future Directions

The use of Boc-protected amines, including “N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine”, is likely to continue in the field of organic synthesis, particularly in peptide synthesis . There is ongoing research into more efficient and sustainable methods for Boc deprotection . This includes the use of deep eutectic solvents, which offer advantages in terms of environmental sustainability, simplicity, and short reaction times .

properties

IUPAC Name

tert-butyl N-(benzenesulfonylmethyl)-N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)13(15)9-19(16,17)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLPXBUBDIDOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CS(=O)(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-(phenylsulfonylmethyl)-hydroxyamine

CAS RN

870300-76-8
Record name tert-butyl N-[(benzenesulfonyl)methyl]-N-hydroxycarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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